molecular formula C11H19NO9 B12712916 Glucose glutamate CAS No. 59279-63-9

Glucose glutamate

Cat. No.: B12712916
CAS No.: 59279-63-9
M. Wt: 309.27 g/mol
InChI Key: OQWIKYXFAZAALW-FMDYKLJDSA-N
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Description

Glucose glutamate is a compound that combines the properties of glucose and glutamate Glucose is a simple sugar that serves as a primary energy source for cells, while glutamate is an amino acid that acts as a key neurotransmitter in the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of glucose glutamate can be achieved through a series of chemical reactions involving glucose and glutamic acid. One common method involves the esterification of glucose with glutamic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond between the glucose and glutamate molecules.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using fermentation processes. Microorganisms such as Corynebacterium glutamicum are often employed to produce glutamic acid through fermentation. The glutamic acid is then reacted with glucose under controlled conditions to produce this compound. This method allows for the efficient and cost-effective production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Glucose glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl groups of glucose and the amino and carboxyl groups of glutamate.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is often carried out in anhydrous solvents to prevent hydrolysis.

    Substitution: Substitution reactions involving this compound can occur at the hydroxyl or amino groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

Chemistry

In chemistry, glucose glutamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its role in cellular metabolism and signaling. It serves as a model compound for investigating the interactions between sugars and amino acids in biological systems. Additionally, it is used in studies related to neurotransmitter function and energy metabolism .

Medicine

In medicine, this compound has potential applications in the development of therapeutic agents. Its ability to modulate neurotransmitter activity makes it a candidate for the treatment of neurological disorders such as epilepsy and Alzheimer’s disease.

Industry

In the industrial sector, this compound is used in the production of food additives and flavor enhancers. Its combination of sweet and savory properties makes it a valuable ingredient in the food industry. Additionally, it is used in the development of biodegradable polymers and other environmentally friendly materials .

Mechanism of Action

The mechanism of action of glucose glutamate involves its interaction with specific molecular targets and pathways. In the central nervous system, this compound activates both ionotropic and metabotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity. The compound also influences glucose metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Comparison with Similar Compounds

Similar Compounds

    Glutamic Acid: A key neurotransmitter and metabolic intermediate.

    Glucose: A primary energy source for cells.

    Glutamine: An amino acid involved in nitrogen metabolism and neurotransmitter cycling.

Uniqueness

Glucose glutamate is unique in that it combines the properties of both glucose and glutamate. This dual functionality allows it to participate in a wide range of biochemical processes, making it a versatile compound with diverse applications. Its ability to modulate both energy metabolism and neurotransmitter activity sets it apart from other similar compounds .

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique combination of glucose and glutamate properties allows for diverse applications and makes it a valuable subject of scientific research. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.

Properties

CAS No.

59279-63-9

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid

InChI

InChI=1S/C11H19NO9/c12-4(10(18)19)1-2-6(14)21-11-9(17)8(16)7(15)5(3-13)20-11/h4-5,7-9,11,13,15-17H,1-3,12H2,(H,18,19)/t4-,5+,7+,8-,9+,11+/m0/s1

InChI Key

OQWIKYXFAZAALW-FMDYKLJDSA-N

Isomeric SMILES

C(CC(=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)OC1C(C(C(C(O1)CO)O)O)O)C(C(=O)O)N

Origin of Product

United States

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